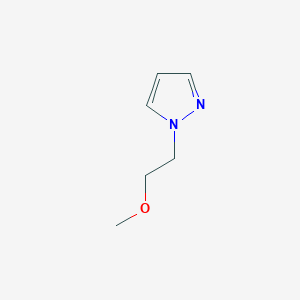![molecular formula C14H10ClNO5 B3051081 4-[(2-Chloro-4-nitrophenoxy)methyl]benzoic acid CAS No. 30880-70-7](/img/structure/B3051081.png)
4-[(2-Chloro-4-nitrophenoxy)methyl]benzoic acid
Übersicht
Beschreibung
“4-[(2-Chloro-4-nitrophenoxy)methyl]benzoic acid” is a chemical compound with the molecular formula C14H10ClNO5 . It has a molecular weight of 307.69 . The compound is a white to yellow powder or crystals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H10ClNO5/c15-12-7-11(16(19)20)4-5-13(12)21-8-9-2-1-3-10(6-9)14(17)18/h1-7H,8H2,(H,17,18) .Chemical Reactions Analysis
Reactions at the benzylic position can occur in this compound. These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The exact reactions would depend on the conditions and reagents used.Physical And Chemical Properties Analysis
This compound has a molecular weight of 307.69 . It appears as a white to yellow powder or crystals . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Synthesis of New Monomers for Polybenzimidazoles
Begunov and Valyaeva (2015) reported the synthesis of new AB-type monomers for polybenzimidazoles using a derivative similar to 4-[(2-Chloro-4-nitrophenoxy)methyl]benzoic acid. This study contributes to the development of materials with potential applications in high-performance polymers due to their thermal stability and mechanical properties Begunov & Valyaeva, 2015.
Advanced Materials and Chemical Analysis
Research by Pramanik, Dey, and Mukherjee (2019) on benzoic acid derivatives, including compounds structurally related to 4-[(2-Chloro-4-nitrophenoxy)methyl]benzoic acid, focused on their crystallographic study using X-ray powder diffraction. This research aids in understanding the molecular structure and potential applications of these compounds in designing new materials with specific electronic and structural properties Pramanik, Dey, & Mukherjee, 2019.
Development of Dopants for Polyaniline
A study by Amarnath and Palaniappan (2005) explored the use of benzoic acid and its derivatives as dopants for polyaniline, a conducting polymer. Their work demonstrates the potential of these compounds to modify the electrical conductivity and material properties of polyaniline, which could be applied in electronic devices Amarnath & Palaniappan, 2005.
Speciation and Molecular Interactions
Be̅rziņš et al. (2021) investigated the self-association of benzoic acid derivatives in solution, which has implications for understanding the solubility, reactivity, and crystallization behavior of these compounds. Their findings offer insights into the molecular interactions that govern the properties of substances in various solvents Be̅rziņš et al., 2021.
Environmental Applications and Biotransformation
Arora and Jain (2012) examined the biotransformation of 4-chloro-2-nitrophenol, a structurally related compound, highlighting the capability of specific bacterial strains to detoxify and transform environmental pollutants. This research is relevant for environmental remediation and understanding the microbial degradation pathways of aromatic pollutants Arora & Jain, 2012.
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[(2-chloro-4-nitrophenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c15-12-7-11(16(19)20)5-6-13(12)21-8-9-1-3-10(4-2-9)14(17)18/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOUSMNITNGHLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90302500 | |
| Record name | 4-[(2-chloro-4-nitrophenoxy)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chloro-4-nitrophenoxy)methyl]benzoic acid | |
CAS RN |
30880-70-7 | |
| Record name | MLS003106354 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151659 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[(2-chloro-4-nitrophenoxy)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3051011.png)





![Benzoic acid, 3-[[[2-(1-methylethyl)phenoxy]acetyl]amino]-](/img/structure/B3051020.png)